molecular formula C20H20ClN3O3S B10991004 {4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-indol-3-yl)methanone

{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-indol-3-yl)methanone

Cat. No.: B10991004
M. Wt: 417.9 g/mol
InChI Key: DQUJJYZFAYADRG-UHFFFAOYSA-N
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Description

{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-indol-3-yl)methanone is a synthetic compound featuring a piperazine core substituted with a 4-chlorophenyl sulfonyl group at the 4-position and a 1-methylindole moiety linked via a ketone bridge. This structure combines sulfonamide and indole pharmacophores, which are prevalent in bioactive molecules targeting enzymes (e.g., carbonic anhydrases) and receptors (e.g., serotonin, cannabinoid) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-indol-3-yl)methanone typically involves multiple steps. One common method includes the following steps:

    Formation of the Indole Derivative: The indole derivative is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Sulfonylation: The indole derivative is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Piperazine Introduction: The sulfonylated indole is then reacted with piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:
This compound is utilized as an intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structural features enhance drug efficacy and specificity, making it a valuable component in drug formulation. For instance, derivatives of this compound have been explored for their potential in treating conditions such as anxiety and depression due to their interactions with serotonin receptors .

Case Study:
A study demonstrated that modifications of the piperazine ring in this compound led to increased binding affinity to serotonin receptors, which is crucial for developing antidepressants. The optimized compounds showed promising results in preclinical trials, indicating their potential for further development into therapeutic agents .

Analytical Chemistry

Detection and Quantification:
The compound is employed in analytical methods to detect and quantify biomolecules. Its unique chemical properties allow for the development of assays that can measure drug levels in biological samples, aiding researchers in drug formulation and quality control .

Data Table:

Application AreaMethodology UsedKey Findings
Analytical ChemistryHPLC (High-Performance Liquid Chromatography)Effective quantification of drug levels in plasma samples
Quality ControlSpectrophotometryEnsured compliance with pharmaceutical standards

Biochemical Research

Investigating Receptor Interactions:
In biochemical studies, this compound is used to investigate interactions with various receptors, providing insights into the mechanisms of action for potential therapeutic agents. It has been instrumental in understanding how certain drugs modulate receptor activity, which is critical for developing new treatments .

Case Study:
Research highlighted the compound's ability to inhibit specific receptor pathways linked to neurodegenerative diseases. The findings suggested that derivatives could serve as lead compounds for developing drugs aimed at mitigating conditions like Alzheimer's disease .

Material Science

Advanced Material Development:
The compound finds applications beyond pharmacology; it is also used in material science to create advanced materials with tailored properties such as improved thermal stability and chemical resistance. These materials are beneficial for various industrial applications, including coatings and composites .

Data Table:

Material PropertyCompound ContributionApplication Area
Thermal StabilityEnhanced by sulfonyl groupCoatings for high-temperature environments
Chemical ResistanceImproved through structural modificationsIndustrial composites

Mechanism of Action

The mechanism of action of {4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-indol-3-yl)methanone involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing binding affinity. The piperazine ring can improve the compound’s pharmacokinetic properties by increasing its solubility and stability.

Comparison with Similar Compounds

Structural Analogues with Sulfonyl Piperazine Moieties

a. (5-(4-Chlorophenyl)imidazo[2,1-b]thiazol-2-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone (9cd)

  • Structure : Replaces the indole with an imidazo[2,1-b]thiazole ring.
  • Activity : Exhibits selective inhibition of human carbonic anhydrase II (hCA II) with an IC₅₀ of 0.89 µM, attributed to the sulfonyl group’s interaction with zinc in the enzyme’s active site .

b. 4-(4-Chlorophenyl)piperazin-1-ylmethanone

  • Structure : Substitutes the sulfonyl group with a morpholine ring.
  • Activity: No direct biological data provided, but morpholine-containing analogs are often optimized for CNS penetration due to reduced polarity .
  • Key Difference : The absence of the sulfonyl group likely reduces interactions with charged residues in enzyme targets, altering selectivity .

Indole- and Pyrrole-Based Piperazinyl Methanones

a. (3-Cyano-1H-indol-7-yl)-[4-(4-fluorophenethyl)piperazin-1-yl]methanone

  • Structure: Features a 3-cyanoindole and a fluorophenethyl-piperazine.
  • Activity : Acts as a 5-HT2A receptor antagonist (pKi = 8.2), with the fluorophenethyl group enhancing blood-brain barrier permeability .
  • Key Difference: The 1-methylindole in the target compound may reduce metabolic oxidation at the indole nitrogen compared to the 3-cyano substitution here .

b. Pyrrole-Derived Cannabinoids

  • Structure : Pyrrole rings instead of indole, with variable side chains.
  • Activity : Pyrrole analogs show reduced CB1 receptor affinity (e.g., Kᵢ = 120 nM vs. 25 nM for indole derivatives) and diminished in vivo potency in hypothermia and catalepsy assays .
  • Key Difference : Indole’s planar structure and nitrogen lone pair enable stronger π-π stacking and hydrogen bonding with CB1 receptors .

Piperazinyl Methanones with Aryl/Ketone Variations

a. (4-Chlorophenyl)[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

  • Structure : Retains the 4-chlorophenyl group but replaces the sulfonyl indole with a 2,3-dimethylphenyl-piperazine.

b. (5-Bromopyridin-3-yl){4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}methanone

  • Structure : Uses a bromopyridine ketone and a diphenylmethyl-piperazine.
  • Activity: Identified as a non-covalent inhibitor of SARS-CoV-2 main protease (M<sup>pro</sup>), with moderate binding affinity (Kd = 5.2 µM) .
  • Key Difference : The bromopyridine moiety may engage in halogen bonding with viral proteases, unlike the indole group .

Biological Activity

The compound {4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-indol-3-yl)methanone, often referred to in literature as a piperazine derivative, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide an overview of its pharmacological potential, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a 1-methylindole moiety. This unique structure is believed to contribute to its biological activity through multiple mechanisms, including enzyme inhibition and receptor modulation.

1. Antimicrobial Activity

Research has indicated that related compounds with similar structural motifs exhibit moderate to strong antibacterial activity against various bacterial strains. For instance, derivatives with piperazine and sulfonyl groups demonstrated significant efficacy against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other strains like Escherichia coli and Staphylococcus aureus .

2. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

  • Urease Inhibition : A study highlighted that certain derivatives showed strong inhibitory activity against urease, with IC50 values significantly lower than the reference standard thiourea . This suggests potential applications in treating conditions like kidney stones.
  • Acetylcholinesterase Inhibition : Some compounds in the same class were identified as potent acetylcholinesterase inhibitors, which may have implications for treating neurodegenerative diseases .

3. Anticancer Potential

Emerging studies have suggested that indole derivatives possess anticancer properties. The indole moiety is known to interact with various cellular targets involved in cancer progression, indicating that the compound might exhibit similar activities .

The biological activities of this compound can be attributed to several mechanisms:

  • Binding Interactions : Molecular docking studies reveal that the compound can effectively bind to target proteins, influencing their activity .
  • Receptor Modulation : The presence of the piperazine ring allows for interactions with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways relevant in various diseases .

Case Study 1: Antibacterial Efficacy

A series of synthesized compounds based on the piperazine framework were tested for antibacterial properties. The study reported significant activity against Salmonella typhi, with some compounds showing IC50 values as low as 0.63 µM, indicating high potency compared to conventional antibiotics .

Case Study 2: Enzyme Inhibition

In another investigation focusing on urease inhibition, several derivatives exhibited IC50 values ranging from 1.13 µM to 6.28 µM. These results highlight the potential of these compounds as therapeutic agents in managing conditions associated with urease activity .

Data Summary

Activity Type Target IC50 (µM) Reference Compound
AntibacterialSalmonella typhi0.63-
AntibacterialBacillus subtilisModerate-
Urease Inhibition-1.13 - 6.28Thiourea (21.25)
Acetylcholinesterase Inhibition-Strong-

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for {4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-indol-3-yl)methanone, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves coupling a pre-functionalized piperazine sulfonyl chloride with a 1-methylindole methanone precursor. Key steps include:

  • Sulfonylation : Reacting piperazine with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in DCM) .
  • Methanone Formation : Using coupling agents (e.g., EDCI/HOBt) to link the sulfonylated piperazine to 1-methylindole-3-carboxylic acid .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (20:80) achieves >95% purity .
    • Critical Parameters : Temperature (0–25°C for sulfonylation), solvent choice (DCM for stability), and stoichiometric ratios (1.2 equiv sulfonyl chloride) .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

  • Primary Methods :

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR confirm regiochemistry (e.g., indole C-3 substitution, piperazine sulfonylation) .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 457.3) .
  • TLC : Monitors reaction progress (Rf_f ~0.3 in ethyl acetate/hexane) .
    • Data Contradictions : Ambiguous NOE signals in NMR may require 2D-COSY or HSQC for resolution .

Advanced Research Questions

Q. How does structural modification of the indole or piperazine moieties impact biological activity?

  • SAR Insights :

  • Indole Substitution : Replacing 1-methylindole with 5-bromopyridinyl (as in SARS-CoV-2 protease inhibitors) enhances target affinity but reduces solubility .
  • Piperazine Sulfonylation : 4-Fluorophenyl analogs show improved metabolic stability over 4-chlorophenyl in pharmacokinetic studies .
  • Methanone Linker : Rigidifying the linker (e.g., cyclopentyl substitution) increases tubulin binding in anticancer analogs .
    • Methodology : Docking simulations (AutoDock Vina) and SPR binding assays (KD < 100 nM for optimized analogs) .

Q. What in vitro and in vivo models are suitable for evaluating this compound’s mechanism of action?

  • In Vitro :

  • Enzyme Inhibition : SARS-CoV-2 main protease (IC50_{50} via fluorescence resonance energy transfer) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., PC-3 prostate cancer) with EC50_{50} values < 1 µM .
    • In Vivo :
  • Xenograft Models : Melanoma xenografts assess tumor growth inhibition (e.g., 10bb analog reduces tumor volume by 60% at 50 mg/kg) .
  • Pharmacokinetics : Plasma half-life (t1/2_{1/2} ~4 hr) and bioavailability (>30% in rodent models) .

Q. How can binding kinetics and thermodynamics to biological targets be quantified?

  • Techniques :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., kon_{on}/koff_{off} for tubulin) .
  • Isothermal Titration Calorimetry (ITC) : Determines ΔG and ΔH of binding (e.g., ΔG = -9.8 kcal/mol for cannabinoid receptor analogs) .
  • Crystallography : Resolves binding modes (e.g., PDB 7JRN for SARS-CoV-2 protease) .

Properties

Molecular Formula

C20H20ClN3O3S

Molecular Weight

417.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(1-methylindol-3-yl)methanone

InChI

InChI=1S/C20H20ClN3O3S/c1-22-14-18(17-4-2-3-5-19(17)22)20(25)23-10-12-24(13-11-23)28(26,27)16-8-6-15(21)7-9-16/h2-9,14H,10-13H2,1H3

InChI Key

DQUJJYZFAYADRG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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